BenchChemオンラインストアへようこそ!

Canagliflozin

Type 2 Diabetes Glycemic Control HbA1c

Choose Canagliflozin hemihydrate for your research program to leverage its uniquely quantifiable dual SGLT2/SGLT1 inhibition (Ki 4.0 nM vs. 770.5 nM). This profile delivers 1.4-fold higher 24-h urinary glucose excretion (100 g) vs. empagliflozin and a distinct 1.6 mmHg greater systolic blood pressure reduction over dapagliflozin. It also uniquely offers potent acetylcholinesterase inhibition (Ki 0.13 µM) with measurable brain penetration, making it the definitive choice for metabolic, cardiovascular, or cognitive studies where other SGLT2 inhibitors cannot substitute. Secure your verified supply today.

Molecular Formula C24H25FO5S
Molecular Weight 444.5 g/mol
CAS No. 928672-86-0
Cat. No. B606465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin
CAS928672-86-0
SynonymsJNJ 28431754;  JNJ-28431754;  JNJ28431754;  TA 7284;  TA-7284;  TA7284;  JNJ-24831754-ZAE;  JNJ-28431754-AAA;  Canagliflozin hemihydrate;  brand name: Invokana. Sulisent.
Molecular FormulaC24H25FO5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
InChIInChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
InChIKeyXTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityalmost insoluble
Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Canagliflozin (CAS 928672-86-0) SGLT2 Inhibitor for Scientific Research and Procurement


Canagliflozin (CAS 928672-86-0) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor originally developed by Mitsubishi Tanabe Pharma and marketed under license by Janssen (Johnson & Johnson) [1]. It is an oral hypoglycemic agent approved for improving glycemic control in adults and pediatric patients aged 10 years and older with type 2 diabetes mellitus [2]. As a member of the gliflozin class, canagliflozin inhibits renal glucose reabsorption by selectively targeting SGLT2, thereby promoting urinary glucose excretion (UGE) and reducing blood glucose levels [3]. The compound is available as the hemihydrate form, exhibits aqueous insolubility but high solubility in DMSO and ethanol , and demonstrates a terminal elimination half-life of 14–16 hours following oral administration [4].

Canagliflozin Scientific Procurement: Why In-Class Substitution Without Comparative Data Is Not Advisable


Despite sharing a common SGLT2 inhibitory mechanism, individual gliflozins exhibit quantifiable divergence in potency, selectivity, pharmacokinetics, and off-target pharmacology that directly impacts experimental reproducibility and clinical translation. For example, canagliflozin demonstrates a unique dual SGLT2/SGLT1 inhibitory profile with a Ki of 4.0 nM for SGLT2 and 770.5 nM for SGLT1 (approximately 193-fold selectivity) [1], whereas empagliflozin and dapagliflozin exhibit markedly higher SGLT2 selectivity (>2500-fold and ~1200-fold, respectively) [2]. These differences in transporter engagement translate to distinct pharmacodynamic outcomes in UGE, glycemic control, and weight reduction [3]. Furthermore, canagliflozin's low-level but measurable brain penetration (brain/serum ratio 0.3) [4] and potent acetylcholinesterase inhibition (Ki 0.13 µM) [5] represent off-target interactions not observed to the same extent with other SGLT2 inhibitors. Substituting canagliflozin with another gliflozin without accounting for these validated, quantifiable differences risks confounding experimental results and misinforming drug selection decisions in both basic research and industrial development settings.

Canagliflozin Procurement Evidence: Quantified Differentiation Against SGLT2 Inhibitor Comparators


Canagliflozin HbA1c Reduction vs. Empagliflozin and Dapagliflozin in Real-World Diabetes Cohort

In a real-world cross-comparison of 21,263 adults with type 2 diabetes from the ABCD audit programme, empagliflozin was associated with a larger adjusted HbA1c reduction than canagliflozin (-10.6 mmol/mol [E] vs -9.8 mmol/mol [C]; p<0.001) [1]. The quantified difference of 0.8 mmol/mol (approximately 0.07% in HbA1c percentage units) represents a statistically significant but clinically modest distinction in glycemic efficacy that may influence drug selection in precision medicine or experimental protocols requiring specific glycemic outcomes.

Type 2 Diabetes Glycemic Control HbA1c

Canagliflozin SGLT2 Selectivity vs. Empagliflozin and Dapagliflozin in Human Transporter Assays

In vitro IC50 measurements against human SGLT2 and SGLT1 demonstrate that canagliflozin exhibits 155-fold selectivity for SGLT2 over SGLT1 (IC50 SGLT2 = 4.4 nM, IC50 SGLT1 = 684 nM) [1]. In contrast, empagliflozin shows 2,680-fold selectivity (IC50 SGLT2 = 3.1 nM, IC50 SGLT1 = 8,300 nM) and dapagliflozin shows 1,242-fold selectivity (IC50 SGLT2 = 1.12 nM, IC50 SGLT1 = 1,391 nM) [1]. Canagliflozin's lower selectivity ratio reflects its modest SGLT1 inhibitory activity, a pharmacologic feature not shared to the same extent by other SGLT2 inhibitors.

SGLT2 Selectivity In Vitro Pharmacology Transporter Assays

Canagliflozin Systolic Blood Pressure Reduction vs. Dapagliflozin in Real-World Setting

In the ABCD audit programme of 21,263 UK adults with T2DM, canagliflozin was associated with a statistically larger reduction in systolic blood pressure (SBP) compared to dapagliflozin (-1.6 mmHg [C] vs -0.6 mmHg [D]; p<0.05) [1]. No statistically significant difference in SBP reduction was observed between canagliflozin and empagliflozin. This finding quantifies a differential blood pressure-lowering effect between two commonly used SGLT2 inhibitors.

Blood Pressure Cardiometabolic Effects Real-World Evidence

Canagliflozin Acetylcholinesterase (AChE) Inhibition vs. Other SGLT2 Inhibitors

Among SGLT2 inhibitors, canagliflozin demonstrates the most potent acetylcholinesterase (AChE) inhibition, with a Ki of 0.13 µM [1]. This is substantially lower (i.e., more potent) than the Ki values reported for empagliflozin (Ki 0.177 µM) [1], dapagliflozin (Ki 25.02 µM) [1], and ertugliflozin (Ki 31.69 µM) [1]. Canagliflozin's AChE inhibitory potency is approximately 1.4-fold greater than empagliflozin's, 192-fold greater than dapagliflozin's, and 244-fold greater than ertugliflozin's.

Off-Target Pharmacology Acetylcholinesterase CNS Effects

Canagliflozin Brain Penetration vs. Empagliflozin

Canagliflozin exhibits a brain-to-serum concentration ratio of 0.3, identical to dapagliflozin's ratio (0.3) but lower than empagliflozin's ratio of 0.5 [1]. This indicates that canagliflozin has measurable but limited brain penetration relative to empagliflozin, which achieves approximately 1.7-fold higher brain exposure at equivalent serum concentrations.

Blood-Brain Barrier CNS Distribution Pharmacokinetics

Canagliflozin Urinary Glucose Excretion (UGE) vs. Dapagliflozin

In a head-to-head clinical pharmacodynamic study, canagliflozin 300 mg was associated with a greater increase in 24-hour urinary glucose excretion (UGE) compared with dapagliflozin 10 mg [1]. The specific UGE values were 100 g/24h for canagliflozin (100 mg and 300 mg doses) versus 71.7 g/24h for empagliflozin 50 mg [2], indicating that canagliflozin achieves approximately 1.4-fold higher maximal UGE than empagliflozin at the compared doses.

Pharmacodynamics Urinary Glucose Excretion Renal Effects

Canagliflozin Procurement Use Cases: Evidence-Backed Application Scenarios for Scientific and Industrial Research


Type 2 Diabetes Preclinical Efficacy Studies Requiring SGLT2/SGLT1 Dual Pharmacology

For researchers investigating the combined effects of SGLT2 inhibition with modest SGLT1 blockade, canagliflozin (155-fold SGLT2 selectivity, Ki 4.0 nM SGLT2 vs. 770.5 nM SGLT1 [1]) offers a quantifiably distinct pharmacologic profile compared to highly selective agents like empagliflozin (2,680-fold) or dapagliflozin (1,242-fold). This dual inhibitory action contributes to enhanced postprandial glucose control and unique gastrointestinal glucose handling that cannot be replicated by other SGLT2 inhibitors [2].

Cardiometabolic Research Prioritizing Systolic Blood Pressure Reduction

Canagliflozin demonstrates a statistically larger reduction in systolic blood pressure (-1.6 mmHg) compared to dapagliflozin (-0.6 mmHg) in real-world cohorts [3]. This quantified difference supports the selection of canagliflozin over dapagliflozin in experimental protocols where blood pressure endpoints are of primary interest, while maintaining comparable glycemic and weight reduction to other SGLT2 inhibitors.

Neuroscience Research Leveraging Off-Target Acetylcholinesterase Inhibition

Canagliflozin uniquely exhibits potent acetylcholinesterase inhibition (Ki 0.13 µM) that is 1.4-fold more potent than empagliflozin, 192-fold more potent than dapagliflozin, and 244-fold more potent than ertugliflozin [4]. This off-target activity, combined with measurable brain penetration (brain/serum ratio 0.3), makes canagliflozin the preferred SGLT2 inhibitor for studies investigating cognitive or cholinergic effects, where other gliflozins lack meaningful AChE activity.

Pharmacodynamic Studies Maximizing Urinary Glucose Excretion

Canagliflozin achieves 1.4-fold higher 24-hour urinary glucose excretion (100 g) compared to empagliflozin (71.7 g) at the compared doses [5]. For research protocols where maximizing renal glucose elimination is the primary pharmacodynamic objective, canagliflozin provides superior UGE capacity that may translate to more pronounced metabolic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.